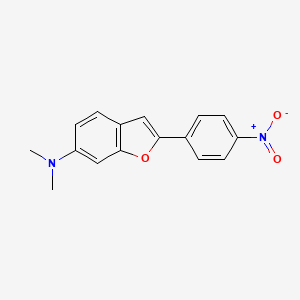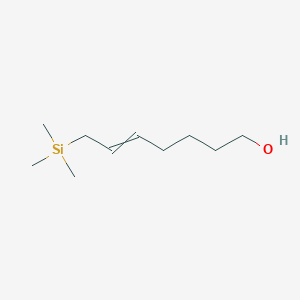
7-(Trimethylsilyl)hept-5-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Trimethylsilyl)hept-5-en-1-ol is an organic compound with the molecular formula C10H22OSi. It is characterized by the presence of a trimethylsilyl group attached to a heptenol backbone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trimethylsilyl)hept-5-en-1-ol typically involves the reaction of hept-5-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Hept-5-en-1-ol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Trimethylsilyl)hept-5-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products:
Oxidation: Formation of 7-(Trimethylsilyl)hept-5-enal or 7-(Trimethylsilyl)hept-5-enoic acid.
Reduction: Formation of 7-(Trimethylsilyl)heptanol.
Substitution: Formation of various substituted heptenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-(Trimethylsilyl)hept-5-en-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for alcohols.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-(Trimethylsilyl)hept-5-en-1-ol involves its ability to undergo various chemical transformations. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions at other positions on the molecule. The compound can also participate in reactions that form new carbon-carbon or carbon-heteroatom bonds, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
7-(Trimethylsilyl)hept-5-yn-1-ol: Similar structure but with a triple bond instead of a double bond.
1-Phenyl-7-(trimethylsilyl)-hept-5-en-3-ol: Contains a phenyl group and an additional hydroxyl group.
Uniqueness: 7-(Trimethylsilyl)hept-5-en-1-ol is unique due to its specific combination of a trimethylsilyl group and a heptenol backbone. This structure imparts distinct reactivity and stability, making it valuable in various synthetic applications.
Eigenschaften
CAS-Nummer |
92121-08-9 |
|---|---|
Molekularformel |
C10H22OSi |
Molekulargewicht |
186.37 g/mol |
IUPAC-Name |
7-trimethylsilylhept-5-en-1-ol |
InChI |
InChI=1S/C10H22OSi/c1-12(2,3)10-8-6-4-5-7-9-11/h6,8,11H,4-5,7,9-10H2,1-3H3 |
InChI-Schlüssel |
XROJZDXHOJRWSY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC=CCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


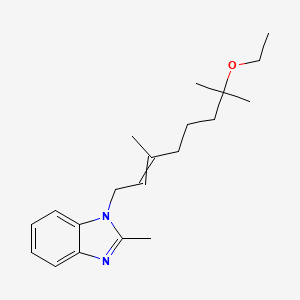
![N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide](/img/structure/B14348003.png)
![4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile](/img/structure/B14348010.png)

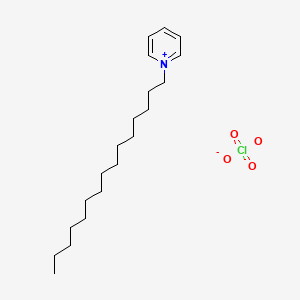
![2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B14348026.png)

![6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one](/img/structure/B14348035.png)

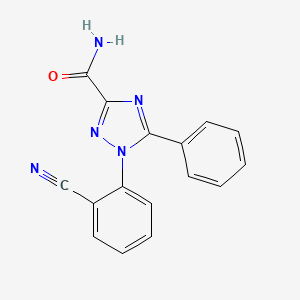
![{5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide](/img/structure/B14348054.png)
![N,N-dipropyl-6,7,8,9-tetrahydrobenzo[g][1]benzofuran-8-amine](/img/structure/B14348063.png)
![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]dimethanediimine](/img/structure/B14348064.png)
